molecular formula C16H19NO3 B2824821 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide CAS No. 2034421-24-2

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide

Cat. No.: B2824821
CAS No.: 2034421-24-2
M. Wt: 273.332
InChI Key: LLDIFVNRKHJNDL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide (CAS 2097896-39-2) is a synthetic organic compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.41 g/mol . This chemical features a benzofuran core structure, a motif present in various biologically active molecules and pharmaceutical candidates. Research applications for this compound are primarily found in medicinal chemistry and neuroscience, where it serves as a valuable synthetic intermediate or building block for the development of novel therapeutic agents. The molecular structure incorporates both lipophilic (benzofuran, cyclopropyl) and polar (methoxy, amide) domains, making it a versatile scaffold for structure-activity relationship (SAR) studies. Compounds containing the benzofuran scaffold have been investigated as selective enhancers of impulse-mediated neurotransmitter release, functioning as catecholaminergic and serotoninergic activity enhancers (CAE/SAE) in the brain . While the specific biological profile of this acetamide derivative is subject to ongoing investigation, its structural features make it a compound of significant interest for researchers exploring central nervous system (CNS) targets, synthetic methodology, and the development of new pharmacophores. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,15H,6-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDIFVNRKHJNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1CC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide?

  • Methodology: Synthesis typically involves coupling a benzofuran-derived amine with a cyclopropane-containing acetylating agent. Key steps include:

  • Benzofuran precursor preparation : React 1-benzofuran-2-carbaldehyde with methoxyethylamine under reductive amination (e.g., NaBH₄/MeOH, 0–25°C, 12–24 hrs) .
  • Acetylation : Treat the intermediate with 2-cyclopropylacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4–6 hrs) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >90% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology: Use multi-spectroscopic and computational techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm; cyclopropyl protons as a multiplet at δ 0.5–1.2 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.35 for C₁₉H₁₈FNO₄) .
  • X-ray crystallography : Resolve crystal structure if single crystals are obtained (e.g., using slow evaporation from ethanol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology: Prioritize assays based on structural analogs (e.g., benzofuran-acetamide derivatives):

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hrs incubation) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for benzofuran derivatives?

  • Methodology:

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed IC₅₀ determination methods) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Target specificity : Employ CRISPR-engineered cell lines to confirm on-target effects (e.g., knock out putative receptors) .

Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?

  • Methodology:

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or AChE (PDB IDs: 5KIR, 4EY7). Focus on cyclopropane’s steric effects and benzofuran’s π-π stacking .
  • ADMET prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced efficacy?

  • Methodology:

  • Cyclopropane modification : Replace cyclopropyl with spiro[2.2]pentane to increase rigidity and metabolic stability .
  • Methoxyethyl chain optimization : Test ethyl, propyl, or branched analogs to improve solubility (logP reduction) .
  • Bioisosteric replacement : Substitute benzofuran with indole or thiophene to alter electronic properties .

Q. What analytical techniques resolve stereochemical uncertainties in the methoxyethyl group?

  • Methodology:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 1 mL/min) to separate enantiomers .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Scalability : Transition batch synthesis to flow chemistry for reproducible, gram-scale production (e.g., using Uniqsis FlowSyn) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending to animal models .

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